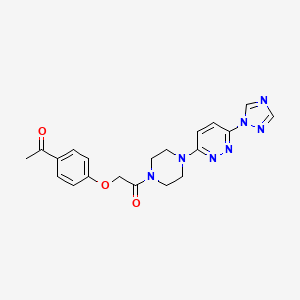

![molecular formula C24H19N3O B2926649 (E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile CAS No. 392248-40-7](/img/structure/B2926649.png)

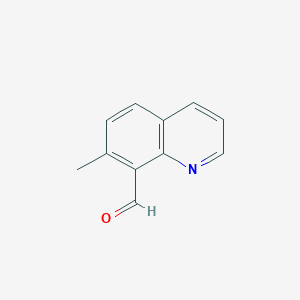

(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Facile Synthesis of Derivatives

Compounds with similar structures have been synthesized for various applications, including the development of new materials with potential electronic, optical, or biological properties. For example, Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety, which could be applied in the development of new materials with specific electronic or optical properties (Mabkhot, Y., Kheder, Nabila Abd Elshafy, Al-Majid, A., 2010).

Corrosion Inhibition

Chemically similar compounds have been studied for their corrosion inhibition properties, which are crucial for protecting metals against corrosion. Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition ability of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, demonstrating the potential use of these compounds in industrial applications to prolong the lifespan of metals (Ammal, P., Prajila, M., Joseph, A., 2018).

Advanced Organic Synthesis

Compounds containing the benzo[d]imidazol moiety are used in advanced organic synthesis, facilitating the creation of complex molecules. This includes their use as intermediates in the synthesis of novel polymers, pharmaceuticals, and materials with unique properties. Farag, Dawood, and Kandeel (1997) discussed the synthesis of novel polysubstituted derivatives, highlighting the versatility of these compounds in organic synthesis (Farag, A., Dawood, K., Kandeel, Z. E., 1997).

Catalysis

Some related compounds serve as catalysts in chemical reactions, including transesterification and acylation reactions. These processes are important in the production of biodiesel and the modification of pharmaceuticals. Grasa, Kissling, and Nolan (2002) described the use of N-heterocyclic carbenes, similar in structure to the benzo[d]imidazol moiety, as efficient catalysts in transesterification, which could be applicable in biofuel production and pharmaceutical modifications (Grasa, G., Kissling, R. M., Nolan, S., 2002).

Propiedades

IUPAC Name |

(Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,28H,15H2,1H3/b23-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKYFNFFZAXLPL-ATJXCDBQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)CC4=CC=CC=C4)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)CC4=CC=CC=C4)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2926574.png)

![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)